

PSB-6426: A Technical Guide to the Potent and Selective NTPDase2 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PSB-6426

Cat. No.: B1679814

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-6426 has emerged as a significant pharmacological tool for the study of purinergic signaling. Identified as the first potent and selective inhibitor of human nucleoside triphosphate diphosphohydrolase-2 (NTPDase2), this small molecule provides a means to investigate the specific roles of this ectoenzyme in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **PSB-6426**, including detailed experimental protocols and an examination of its impact on cellular signaling pathways.

Chemical Structure and Properties

PSB-6426, also referred to as compound 19a in seminal literature, is a uridine-5'-carboxamide derivative. Its development marked a key advancement in the specific modulation of NTPDase activity.

Property	Value
IUPAC Name	5'-deoxy-5'- [[[(diethoxyphosphoryl)methyl]carbamoyl]uridine
CAS Number	958459-33-1
ChEMBL ID	CHEMBL469212
Molecular Formula	C ₂₂ H ₂₉ N ₄ O ₁₀ P
Molecular Weight	540.46 g/mol
SMILES	CCOP(=O)(OCC)CNC(=O)[C@H]1O--INVALID-LINK--[C@H]1O">C@@Hn1ccc(=O)[nH]c1=O
Physical Description	Solid powder
Storage Conditions	Store at -20°C for long-term stability. [1]

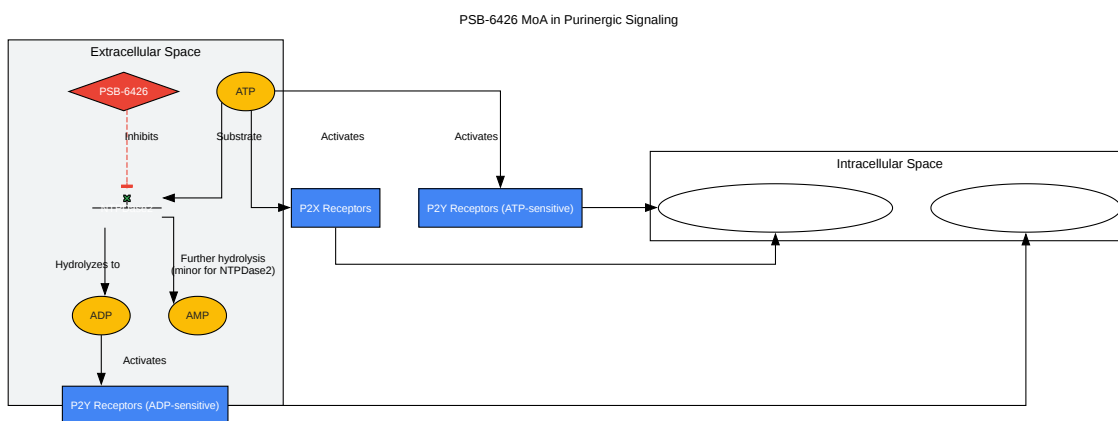
Pharmacological Properties

PSB-6426 is a competitive inhibitor of human NTPDase2. Its selectivity for NTPDase2 over other NTPDase isoforms is a crucial feature for its use in research.

Parameter	Value	Species	Notes
Target	NTPDase2	Human	Also known as ectonucleoside triphosphate diphosphohydrolase 2.
Mechanism of Action	Competitive Inhibitor	Human	PSB-6426 competes with the natural substrate (ATP) for binding to the active site of NTPDase2.[2][3][4]
Ki	8.2 μ M	Human	The inhibition constant (Ki) indicates the potency of the inhibitor.[2][3][4]
Selectivity	Selective for NTPDase2	Human	Shows significantly lower or no activity against other NTPDases (NTPDase1, 3, and 8) and various P2Y receptors (P2Y ₂ , P2Y ₄ , and P2Y ₆).[2][3]
Metabolic Stability	High	N/A	Described as chemically and metabolically stable.[2][3][4]

Signaling Pathways

NTPDase2 plays a critical role in the regulation of purinergic signaling by hydrolyzing extracellular ATP to ADP. By inhibiting NTPDase2, **PSB-6426** modulates the concentration of these signaling molecules, thereby affecting downstream receptor activation.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **PSB-6426** on the NTPDase2-mediated purinergic signaling pathway.

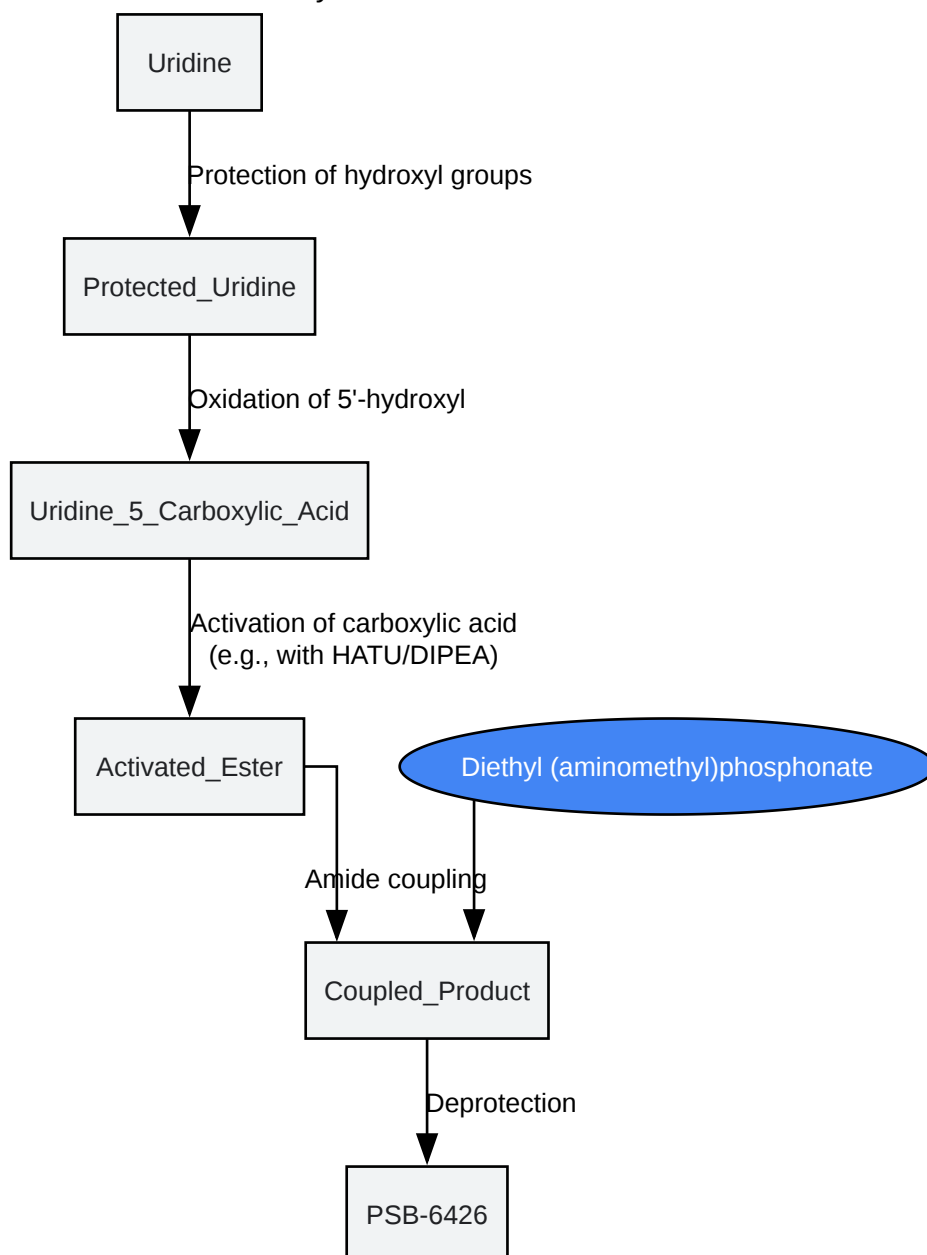
Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of **PSB-6426**.

Synthesis of PSB-6426 (Compound 19a)

The synthesis of **PSB-6426** is a multi-step process starting from uridine. The key final step involves the coupling of a phosphonate-containing amine with a uridine-5'-carboxylic acid derivative.

General Synthesis Workflow for PSB-6426



[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **PSB-6426**.

A detailed protocol can be found in the supporting information of Brunschweiler et al., J. Med. Chem. 2008, 51, 15, 4518–4528.

NTPDase Inhibition Assay

The inhibitory activity of **PSB-6426** on NTPDase2 is determined by measuring the formation of ADP from ATP. A capillary electrophoresis (CE) based method is a sensitive and efficient way to perform this assay.

Materials:

- Recombinant human NTPDase2 (expressed in a suitable cell line like COS-7 or HEK293)
- ATP (substrate)
- **PSB-6426** (inhibitor)
- Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl_2)
- Capillary electrophoresis system with UV detection

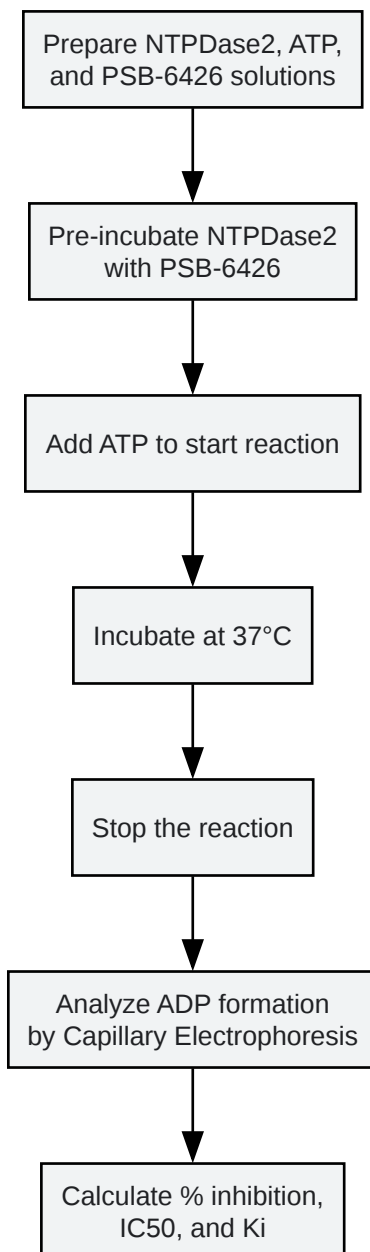
Procedure:

- Prepare solutions of ATP and **PSB-6426** at various concentrations in the reaction buffer.
- In a microcentrifuge tube, combine the NTPDase2 enzyme preparation with the **PSB-6426** solution and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.
- Initiate the enzymatic reaction by adding the ATP solution.
- Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
- Terminate the reaction by heat inactivation or addition of a stop solution (e.g., EDTA).
- Analyze the reaction mixture by capillary electrophoresis to separate and quantify the amount of ADP produced.

- Calculate the percentage of inhibition by comparing the amount of ADP formed in the presence and absence of **PSB-6426**.
- Determine the IC_{50} and K_i values by plotting the inhibition data against the inhibitor concentration.

A detailed in-capillary enzymatic microreaction protocol has been described for NTPDase inhibitor analysis, which is a highly efficient method.[\[4\]](#)[\[5\]](#)[\[6\]](#)

NTPDase Inhibition Assay Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for determining the inhibitory activity of **PSB-6426** on NTPDase2.

Metabolic Stability Assay

The metabolic stability of **PSB-6426** can be assessed using liver microsomes to predict its in vivo half-life.

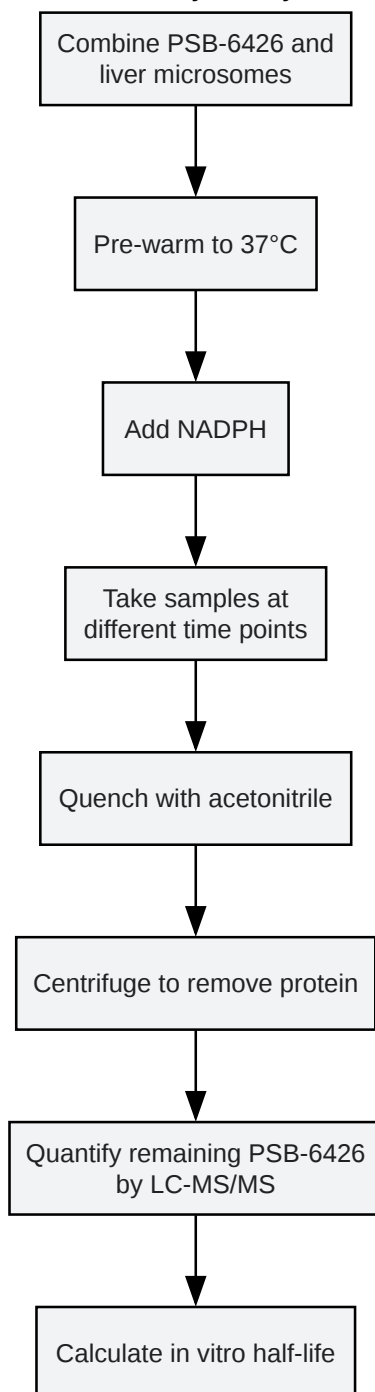
Materials:

- **PSB-6426**
- Human liver microsomes
- NADPH regenerating system (or NADPH)
- Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
- Acetonitrile (for reaction termination)
- LC-MS/MS system for analysis

Procedure:

- Prepare a solution of **PSB-6426** in the phosphate buffer.
- In a microplate or microcentrifuge tubes, combine the liver microsomes and the **PSB-6426** solution.
- Pre-warm the mixture to 37°C.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding cold acetonitrile.
- Centrifuge the samples to precipitate the proteins.
- Analyze the supernatant by LC-MS/MS to quantify the remaining amount of **PSB-6426**.
- Plot the natural logarithm of the percentage of remaining **PSB-6426** against time to determine the degradation rate constant and the in vitro half-life.

Metabolic Stability Assay Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for assessing the metabolic stability of **PSB-6426**.

Conclusion

PSB-6426 is an invaluable tool for researchers investigating the intricacies of purinergic signaling. Its potency and selectivity for NTPDase2 allow for the precise dissection of this enzyme's role in health and disease. The data and protocols presented in this guide are intended to facilitate the effective use of **PSB-6426** in the laboratory, ultimately contributing to a deeper understanding of ectonucleotidase function and the development of novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) is the ecto-ATPase of Type I cells in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A capillary electrophoresis method for the characterization of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) and the analysis of inhibitors by in-capillary enzymatic microreaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A capillary electrophoresis method for the characterization of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) and the analysis of inhibitors by in-capillary enzymatic microreaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [PSB-6426: A Technical Guide to the Potent and Selective NTPDase2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679814#psb-6426-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com